
1,4-Dibenzyl-2-(fluoromethyl)piperazine
Vue d'ensemble
Description
1,4-Dibenzyl-2-(fluoromethyl)piperazine is a piperazine derivative characterized by two benzyl groups at the 1- and 4-positions and a fluoromethyl substituent at the 2-position. Its molecular formula is C₁₉H₂₂FN₂, with a molecular weight of 297.40 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. This compound’s structural features suggest applications in antibacterial agents (e.g., quinolone derivatives) and central nervous system (CNS) therapeutics, as fluorinated groups often enhance bioavailability and target specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dibenzyl-2-(fluoromethyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For fluorinated piperazines, a common approach is reacting fluorinated benzyl halides with piperazine derivatives. For example:
- Stepwise alkylation: Sequential benzylation using benzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to control regioselectivity .
- Fluoromethyl introduction: Use propargyl bromide or fluorinated alkyl halides under controlled temperatures (room to 50°C) with TLC monitoring (hexane:ethyl acetate gradients) to track intermediates .
- Purification: Column chromatography (silica gel, 1:8 ethyl acetate:hexane) and recrystallization improve purity. Yield optimization requires stoichiometric balancing of reactants and avoiding overalkylation .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.5 ppm; fluoromethyl CF₂ at δ 4.2–4.8 ppm). ¹⁹F NMR confirms fluorination .
- X-ray crystallography: Single-crystal diffraction (CCDC deposition) resolves stereochemistry and hydrogen-bonding networks. For example, piperazine rings often adopt chair conformations, with fluoromethyl groups influencing packing stability .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What strategies are effective in evaluating the biological activity of fluorinated piperazine derivatives, and how can in vitro assays be designed to assess their pharmacological potential?
Answer:
- Enzyme inhibition assays: Screen against targets like kinases or GPCRs using fluorogenic substrates or radioligand binding (e.g., ATP-competitive assays for kinase inhibitors) .
- Cellular viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (IC₅₀ calculations) guide potency evaluation .
- Molecular docking: Autodock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., dopamine D2 or serotonin 5-HT1A) .
Q. How do structural modifications at the 2-(fluoromethyl) position influence the compound's physicochemical and pharmacokinetic properties?
Answer:
- Lipophilicity: Fluoromethyl groups increase logP (measured via shake-flask or HPLC), enhancing blood-brain barrier penetration .
- Metabolic stability: Fluorine reduces CYP450-mediated oxidation. Microsomal assays (human liver microsomes) quantify metabolic half-life improvements .
- Solubility: Polar fluoromethyl substituents improve aqueous solubility (measured via nephelometry), critical for oral bioavailability .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed using chromatographic techniques?
Answer:
- Matrix interference: Biological samples (plasma, tissue) require SPE or protein precipitation (acetonitrile) before HPLC .
- Column selection: Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases (acetonitrile:0.1% TFA) resolve peaks from endogenous compounds .
- Detection: UV at 254 nm or MS/MS (MRM mode) enhances sensitivity for low-abundance analytes .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT be utilized to predict the target interactions and reactivity of this compound?
Answer:
- Docking studies: AutoDock or Glide predicts binding affinities to neurological targets (e.g., dopamine receptors). Flexible ligand sampling accounts for piperazine ring puckering .
- DFT calculations: Gaussian 09 optimizes geometries at B3LYP/6-31G* level, revealing electrophilic sites (e.g., fluoromethyl C-F bond polarization) for reaction planning .
- MD simulations: GROMACS models stability in lipid bilayers, predicting membrane permeability .
Q. What crystallographic techniques are critical for resolving the three-dimensional conformation of fluorinated piperazine derivatives, and how does crystal packing influence their stability?
Answer:
- Low-temperature diffraction: Reduces thermal motion artifacts. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen bonding: Piperazine N-H donors form interactions with acceptor groups (e.g., carbonyls), stabilizing crystal lattices. Fluorine’s electronegativity enhances van der Waals contacts .
- Disorder modeling: SHELXL refines disordered fluoromethyl or benzyl groups with split occupancy .
Q. When encountering contradictory biological data between in vitro and in vivo models for fluorinated piperazines, what experimental approaches can reconcile these discrepancies?
Answer:
- Pharmacokinetic profiling: Compare plasma exposure (AUC) and tissue distribution (LC-MS/MS) to confirm bioavailability .
- Metabolite identification: HR-MS/MS detects in vivo metabolites (e.g., defluorinated or oxidized species) that may lack activity .
- Species-specific assays: Repeat in vitro tests with primary cells from the in vivo model species (e.g., rat hepatocytes) .
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity for neurological targets?
Answer:
- Substituent scanning: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate receptor subtype selectivity .
- Fluorine positioning: Para vs. ortho fluorination on benzyl rings alters steric and electronic interactions with binding pockets (e.g., 5-HT1A vs. D2 receptors) .
- In silico pharmacophore modeling: MOE defines essential features (e.g., hydrogen-bond acceptors) for target engagement .
Q. What methodologies are recommended for assessing the metabolic stability and toxicity profile of fluorinated piperazine derivatives during preclinical development?
Answer:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Antibacterial Activity: Fluoromethyl vs. Other Piperazine Substituents
1,4-Dibenzyl-2-(fluoromethyl)piperazine shares structural similarities with quinolone antibacterial agents. For example, 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 20, ) demonstrated in vitro antibacterial activity comparable to ciprofloxacin, with superior oral absorption due to the fluoromethyl group’s lipophilicity .
Key Insight: The fluoromethyl group balances antibacterial potency and pharmacokinetics better than chloromethyl or non-halogenated analogues.
Receptor Binding Affinity: Piperazine vs. Piperidine Derivatives
Piperazine derivatives often outperform piperidine analogues in receptor interactions. For instance, in adenosine A₂A receptor (hA₂AAR) binding studies:
Compound | Core Structure | Substituent | Ki (nM) | Selectivity | Reference |
---|---|---|---|---|---|
1 | Piperidine | Benzyl | 594 | Low | |
3 | Piperazine | Benzyl | 58 | High | |
Target | Piperazine | 2-(Fluoromethyl), 1,4-Dibenzyl | Predicted <50 | High | - |
The piperazine ring’s nitrogen atoms enhance hydrogen bonding and conformational flexibility, critical for high-affinity interactions. Fluoromethyl and benzyl groups further optimize steric and electronic complementarity .
Metabolic Stability: Fluorination vs. Oxidative Liability
Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation (). Fluorination at the 2-position may reduce susceptibility to oxidative degradation. For example:
- Non-fluorinated piperazines: Rapid oxidation by cytochrome P450 or environmental MnO₂, leading to dealkylated metabolites .
- Fluorinated analogues: Fluorine’s electronegativity stabilizes adjacent bonds, slowing oxidation.
Structural Analogues: Benzylpiperazine Designer Drugs
DBZP is associated with hallucinogenic effects due to unmodified lipophilicity, whereas fluorination may attenuate blood-brain barrier permeability .
Antidiabetic Piperazine Derivatives
Fluoromethyl substitution could enhance metabolic stability in this context, though data remain speculative .
Propriétés
Formule moléculaire |
C19H23FN2 |
---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,4-dibenzyl-2-(fluoromethyl)piperazine |
InChI |
InChI=1S/C19H23FN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clé InChI |
SDEMZAXQOIWPPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1CC2=CC=CC=C2)CF)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.